5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered aromatic rings containing two nitrogen atoms and three carbon atoms, which can exhibit various biological activities. This particular compound features a cyclohexene moiety, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis and characterization of 5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole have been documented in various scientific literature, particularly in studies focusing on the synthesis of oxadiazole derivatives and their biological activities. The compound's relevance in pharmaceutical research stems from its potential as a therapeutic agent.
5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole can be classified as:
The synthesis of 5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole typically involves the reaction of appropriate hydrazides with carbonyl compounds or other electrophiles under specific conditions. Common methods include:
For instance, one method includes treating a hydrazide with carbon disulfide in a basic alcoholic medium followed by acidification to yield the desired oxadiazole derivative .
The synthetic route may also involve:
Key structural data include:
5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole can participate in various chemical reactions typical for oxadiazoles:
Reactions may require specific catalysts or conditions (e.g., temperature, pressure) to optimize yields and selectivity. For example, oxidative cyclization reactions often utilize iodine as a catalyst to promote ring formation .
The mechanism of action for compounds like 5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole typically involves interactions at the molecular level with biological targets such as enzymes or receptors.
For instance:
Studies have shown that oxadiazole derivatives can exhibit significant inhibitory activity against various enzymes, including thymidylate synthase .
Key physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that these compounds can exhibit varied reactivity based on their substituents and functional groups .
5-Cyclohex-3-en-1-yil -3-methyl -1,2,4 -oxadiazole has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological assays .
The therapeutic application of 1,2,4-oxadiazoles has evolved significantly from early serendipitous discoveries to rational design strategies. Initial syntheses relied on high-temperature cyclodehydration of O-acylamidoximes (140°C), limiting access to thermally labile derivatives [4]. The landmark development of room-temperature cyclization using tetrabutylammonium fluoride (TBAF) in 2001 revolutionized the field. This method facilitated the synthesis of complex, thermosensitive analogs, including those with peptide backbones or polar functional groups, by avoiding decomposition pathways [4]. For example, TBAF-catalyzed cyclizations in THF or acetonitrile enabled the preparation of neuroactive oxadiazoles bearing Boc-protected amino acids, previously inaccessible via classical routes [4].
Table 1: Evolution of Synthetic Methods for 1,2,4-Oxadiazoles
Era | Method | Conditions | Limitations | Impact on Drug Design |
---|---|---|---|---|
Pre-2001 | Thermal cyclization | 100–140°C, reflux | Degradation of labile substituents | Restricted to stable alkyl/aryl derivatives |
Post-2001 | TBAF catalysis | RT, THF/MeCN | Requires O-acylamidoxime isolation | Enabled thermosensitive analogs (e.g., peptides) |
Contemporary | One-pot DMSO/base synthesis | RT, K₂CO₃/DMSO | Limited to reactive carboxylates | Streamlined library synthesis for high-throughput screening |
Parallel advances in one-pot methodologies using aprotic bipolar solvents (e.g., DMSO/K₂CO₃) further accelerated lead optimization. These protocols directly converted amidoximes and carboxyl derivatives into 1,2,4-oxadiazoles without isolating intermediates, supporting rapid SAR studies for neurological targets [4] [10]. Notably, derivatives like compound 13b (a multitarget anti-Alzheimer agent) emerged from such platforms, demonstrating potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.0158 μM) [2].
The 1,2,4-oxadiazole ring serves as a hydrolysis-resistant bioisostere for ester, amide, and carbamate groups. This substitution mitigates metabolic vulnerabilities while preserving ligand-receptor interactions:
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Carbonyl Groups
Property | Amide Group | 1,2,4-Oxadiazole | Biological Consequence |
---|---|---|---|
Hydrolytic stability | Low (pH/enzyme-sensitive) | High | Extended half-life in vivo |
Hydrogen-bond acceptance | 2 H-bond acceptors | 3 H-bond acceptors | Enhanced target engagement |
Dipole moment | ~3.7 D | ~2.95 D | Similar electrostatic interactions |
Metabolic susceptibility | High | Low | Reduced first-pass metabolism |
The bioisosteric utility is exemplified in anti-Alzheimer agents, where oxadiazole-based inhibitors like 4a and 9a exhibit superior AChE binding compared to donepezil (7.78-fold potency increase) and enhanced BBB permeability [2]. This strategic replacement retains affinity for catalytic anionic sites (CAS) and peripheral anionic sites (PAS) of AChE while conferring resistance to cholinesterase-mediated degradation [2] [6].
The integration of cyclohex-3-en-1-yl at the C5 position of 1,2,4-oxadiazole introduces distinct conformational and electronic attributes critical for target engagement:
Table 3: Impact of Cyclohexene vs. Phenyl Substitution on Drug Properties
Parameter | Phenyl-Substituted Oxadiazole | Cyclohexene-Substituted Oxadiazole | Functional Advantage |
---|---|---|---|
Lipophilicity (log P) | Higher (e.g., ~3.5) | Moderate (e.g., ~2.8–3.2) | Improved solubility |
Conformational freedom | Planar, restricted rotation | Puckered, dynamic ring flip | Adaptability to binding cavities |
π-Stacking capacity | Strong | Moderate (localized double bond) | Selective target engagement |
Molecular modeling of 5-cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole (CID 68347720) reveals its unique topology: The methyl group at C3 sterically shields the oxadiazole ring, reducing off-target interactions, while the cyclohexene’s enone-like character allows reversible covalent binding with cysteine residues in enzymes like MAO-B [1] [2] [6]. This synergy between the heterocycle and its substituents underscores its potential in designing multitarget ligands.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: